molecular formula C27H27Br2NaO5S B7798710 Sodium bromothymol blue CAS No. 1217249-89-2

Sodium bromothymol blue

Cat. No.: B7798710
CAS No.: 1217249-89-2
M. Wt: 646.4 g/mol
InChI Key: NMKFVGALBGZKGW-VZXGSGAOSA-M
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Description

Sodium bromothymol blue is a chemical compound widely used as a pH indicator. It is the sodium salt form of bromothymol blue, which is known for its ability to change color in response to pH variations. This compound is particularly useful in applications requiring the measurement of substances with a relatively neutral pH, such as carbonic acid in liquids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bromothymol blue is synthesized by adding elemental bromine to thymol blue in a solution of glacial acetic acid . The reaction involves the bromination of thymol blue, resulting in the formation of bromothymol blue. To prepare a solution for use as a pH indicator, 0.10 grams of bromothymol blue is dissolved in 8.0 cm³ of 0.02 Normal sodium hydroxide and diluted with water to 250 cm³ .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and consistency of the final product. The compound is typically sold in solid form and can be dissolved in water or other solvents for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium bromothymol blue primarily undergoes acid-base reactions due to its role as a pH indicator. It can exist in protonated or deprotonated forms, appearing yellow in acidic solutions and blue in basic solutions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are the protonated and deprotonated forms of bromothymol blue, which exhibit different colors based on the pH of the solution .

Mechanism of Action

The mechanism of action of sodium bromothymol blue involves its ability to act as a weak acid in solution. It can be protonated or deprotonated, resulting in different colors based on the pH of the solution. The protonated form absorbs light at 427 nm, transmitting yellow light in acidic solutions, while the deprotonated form absorbs light at 602 nm, transmitting blue light in basic solutions . This color change is due to the highly conjugated structure of the deprotonated form, which accounts for the difference in color .

Properties

IUPAC Name

sodium;2-[(E)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1/b23-21-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKFVGALBGZKGW-VZXGSGAOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)/C(=C\2/C=C(C(=O)C(=C2C)Br)C(C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Br2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Sodium bromothymol Blue
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CAS No.

34722-90-2
Record name Sodium bromothymol blue
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1)
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Record name Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate
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Record name BROMTHYMOL BLUE SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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